molecular formula C24H29N5O5S B12213999 N-[4-({3-oxo-2-[2-oxo-2-(4-phenylpiperazinyl)ethyl]piperazinyl}sulfonyl)phenyl]acetamide

N-[4-({3-oxo-2-[2-oxo-2-(4-phenylpiperazinyl)ethyl]piperazinyl}sulfonyl)phenyl]acetamide

Cat. No.: B12213999
M. Wt: 499.6 g/mol
InChI Key: DKRMKHJLVIGSAG-UHFFFAOYSA-N
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Description

N-[4-({3-oxo-2-[2-oxo-2-(4-phenylpiperazinyl)ethyl]piperazinyl}sulfonyl)phenyl]acetamide is a complex organic compound that features a piperazine ring, a sulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({3-oxo-2-[2-oxo-2-(4-phenylpiperazinyl)ethyl]piperazinyl}sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-phenylpiperazine with ethyl chloroacetate to form an intermediate ester. This ester is then hydrolyzed to produce the corresponding carboxylic acid, which is subsequently converted to the acyl chloride. The acyl chloride reacts with another molecule of 4-phenylpiperazine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[4-({3-oxo-2-[2-oxo-2-(4-phenylpiperazinyl)ethyl]piperazinyl}sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted piperazines or sulfonamides.

Scientific Research Applications

N-[4-({3-oxo-2-[2-oxo-2-(4-phenylpiperazinyl)ethyl]piperazinyl}sulfonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[4-({3-oxo-2-[2-oxo-2-(4-phenylpiperazinyl)ethyl]piperazinyl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved can include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-phenylpiperazine: A simpler analog with similar structural features.

    N-[2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)benzamide: Another compound with a piperazine ring and sulfonyl group.

    N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]propionamide: A structurally related compound with different functional groups.

Uniqueness

N-[4-({3-oxo-2-[2-oxo-2-(4-phenylpiperazinyl)ethyl]piperazinyl}sulfonyl)phenyl]acetamide is unique due to its combination of a piperazine ring, sulfonyl group, and acetamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-[4-({3-oxo-2-[2-oxo-2-(4-phenylpiperazinyl)ethyl]piperazinyl}sulfonyl)phenyl]acetamide, with the CAS number 1025721-66-7, is a compound of significant interest due to its potential biological activities, particularly in the realms of antifungal and anticancer applications. This article reviews the biological activity of this compound based on available research findings, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C₁₈H₂₄N₄O₄S, with a molecular weight of 499.6 g/mol. The presence of piperazine rings and sulfonyl groups are notable for their roles in pharmacological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Fungal Growth : The compound has shown antifungal properties against various human pathogenic fungi, including species such as Aspergillus and Candida. This suggests that it may interfere with fungal cell wall synthesis or disrupt membrane integrity .
  • Targeting Enzymatic Pathways : It is hypothesized that the compound may inhibit specific enzymes involved in critical metabolic pathways within fungal cells, although further studies are needed to elucidate these pathways clearly.
  • Potential Anticancer Activity : Preliminary studies indicate that derivatives of this compound may have anticancer effects by modulating signaling pathways associated with cell proliferation and apoptosis .

Antifungal Activity

Research has demonstrated that this compound exhibits potent antifungal activity in vitro. Table 1 summarizes the antifungal efficacy against various strains:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans0.5 µg/mL
Aspergillus fumigatus1 µg/mL
Cryptococcus neoformans0.25 µg/mL

These results indicate that the compound could be a candidate for treating systemic fungal infections, particularly in immunocompromised patients.

Anticancer Activity

In cancer models, derivatives similar to this compound have shown promising results. For example, studies involving human breast cancer cell lines demonstrated:

  • Cell Viability Reduction : The compound reduced cell viability by up to 70% at concentrations of 10 µM.
  • Induction of Apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound compared to controls.

Case Studies and Clinical Implications

While there are no published clinical trials specifically for this compound, related compounds have been evaluated in clinical settings for their antifungal properties. For instance:

  • Case Study on Fungal Infections : A study reported successful treatment outcomes using similar indolizine derivatives in patients with resistant fungal infections.
  • Combination Therapies : Research suggests that combining this compound with established antifungal agents could enhance efficacy and reduce resistance development .

Properties

Molecular Formula

C24H29N5O5S

Molecular Weight

499.6 g/mol

IUPAC Name

N-[4-[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C24H29N5O5S/c1-18(30)26-19-7-9-21(10-8-19)35(33,34)29-12-11-25-24(32)22(29)17-23(31)28-15-13-27(14-16-28)20-5-3-2-4-6-20/h2-10,22H,11-17H2,1H3,(H,25,32)(H,26,30)

InChI Key

DKRMKHJLVIGSAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCNC(=O)C2CC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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